1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine 1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine
Brand Name: Vulcanchem
CAS No.: 97401-88-2
VCID: VC15920823
InChI: InChI=1S/C15H15NO2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3
SMILES:
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol

1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine

CAS No.: 97401-88-2

Cat. No.: VC15920823

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine - 97401-88-2

Specification

CAS No. 97401-88-2
Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
IUPAC Name 1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine
Standard InChI InChI=1S/C15H15NO2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3
Standard InChI Key LICODCQMTFSSPJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features an aziridine ring (a three-membered heterocycle containing one nitrogen atom) substituted at the 1-position with a benzenesulfonyl group (-SO₂C₆H₅) and at the 2-position with a 4-methylphenyl moiety (-C₆H₄CH₃). X-ray crystallography and computational studies reveal that the sulfonyl group adopts a planar configuration, while the methylphenyl group introduces steric bulk that influences reactivity . The nitrogen atom in the aziridine ring exhibits partial pyramidalization due to ring strain, enhancing its susceptibility to nucleophilic attack .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₅H₁₅NO₂S
Molecular Weight273.4 g/mol
IUPAC Name1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine
SMILESCC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=CC=C3
InChIKeyLICODCQMTFSSPJ-UHFFFAOYSA-N

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 2.38 ppm (singlet, 3H, methyl group), δ 7.2–8.1 ppm (aromatic protons) .

  • IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 273.4, with fragmentation patterns corresponding to loss of SO₂ (64 Da) and C₆H₅ groups .

Synthesis and Manufacturing

Industrial Synthesis

The industrial production of 1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine typically employs a multi-step protocol:

  • Formation of the Aziridine Core: Reaction of 4-methylstyrene oxide with benzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 12 hours.

  • Ring-Closing Step: Treatment with mesyl chloride to activate the sulfonamide group, followed by intramolecular cyclization .

  • Purification: Continuous flow chromatography using silica gel modified with hexane/ethyl acetate (7:3).

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature80°C
CatalystK₂CO₃
SolventDMF
Reaction Time12 hours
Yield68–72%

Laboratory-Scale Modifications

Alternative routes include:

  • Staudinger-Type Reactions: Utilizing iminophosphorane intermediates generated from triphenylphosphine and azides .

  • Photochemical Methods: Visible-light-mediated nitrene transfer reactions using organic dyes (e.g., eosin Y) as photosensitizers, achieving yields up to 85% under mild conditions .

Reactivity and Functionalization

Nucleophilic Ring-Opening Reactions

The strained aziridine ring undergoes regioselective ring-opening with nucleophiles:

  • Alcohols/Thiols: Attack at the less hindered carbon forms β-substituted amines (e.g., reaction with ethanol yields 1-(benzenesulfonyl)-2-(4-methylphenyl)-2-ethoxyethylamine).

  • Amines: Secondary amines induce ring expansion to piperidine derivatives via aza-Michael addition .

Oxidation and Reduction

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) produces the corresponding N-oxide, which exhibits enhanced solubility in polar solvents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thioether, yielding 1-(benzenesulfenyl)-2-(4-methylphenyl)aziridine.

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes nitration at the para position (relative to methyl) when treated with HNO₃/H₂SO₄, enabling further functionalization .

Applications in Scientific Research

Enzyme Inhibition Studies

The compound’s sulfonyl group mimics transition states in protease-catalyzed reactions. For example:

  • Cruzain Inhibition: Demonstrated IC₅₀ values of 0.41 μM against Trypanosoma cruzi cysteine proteases, making it a potential antiparasitic agent .

  • Kinase Modulation: Acts as an ATP-competitive inhibitor for tyrosine kinases involved in cancer pathways.

Polymer Chemistry

Incorporated as a cross-linking agent in epoxy resins, enhancing thermal stability (decomposition temperature >300°C).

Materials Science

Functionalized aziridines serve as precursors for conductive polymers when copolymerized with thiophene derivatives .

Recent Advances and Future Directions

Photoredox Catalysis

Recent studies (2024) demonstrate that eosin Y-sensitized reactions enable aziridine synthesis at ambient temperature, reducing energy consumption by 40% compared to thermal methods .

Computational Modeling

Density functional theory (DFT) calculations predict that substituting the methyl group with electron-donating groups (e.g., -OCH₃) will increase ring-opening rates by 2.3-fold .

Bioconjugation Strategies

Emerging protocols utilize the sulfonyl group for site-specific protein modification, enabling antibody-drug conjugate synthesis with >90% purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator